molecular formula C2H3NO3 B7770465 Oxamic Acid CAS No. 66257-53-2

Oxamic Acid

Cat. No.: B7770465
CAS No.: 66257-53-2
M. Wt: 89.05 g/mol
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Description

Oxamic acid (CAS 471-47-6) is an amino-substituted glyoxylic acid derivative and the monoamide of oxalic acid . This white, water-soluble solid is a well-characterized inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway . By competitively blocking the conversion of pyruvate to lactate, this compound disrupts anaerobic glycolysis, making it a vital tool for studying the Warburg effect—the metabolic shift to glycolysis observed in many cancer cells . Recent research demonstrates its application in oncology, where it has been shown to enhance radiosensitivity in glioblastoma cells by delaying DNA repair, inducing apoptosis and senescence, and suppressing cancer stem cell properties . Beyond cancer metabolism, this compound is an important precursor in synthetic organic chemistry. It serves as a efficient source of carbamoyl radicals under mild oxidative conditions, enabling the synthesis of a diverse range of amides, urethanes, and ureas . It also finds utility in polymer chemistry, where it can increase the water solubility of polyesters, epoxies, and acrylics upon binding . Additionally, derivatives of this compound have been explored as highly potent and selective inhibitors of bacterial virulence factors, such as the Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), presenting a potential novel therapeutic strategy for tuberculosis . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxamic acid
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InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
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InChI Key

SOWBFZRMHSNYGE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)N
Source PubChem
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Molecular Formula

C2H3NO3
Source PubChem
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DSSTOX Substance ID

DTXSID6060052
Record name Oxamic acid
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Molecular Weight

89.05 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Oxamic acid
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Vapor Pressure

0.00000046 [mmHg]
Record name Oxamic acid
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CAS No.

471-47-6, 66257-53-2
Record name Oxamic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia. The reaction typically involves heating oxalic acid with aqueous ammonia, resulting in the formation of this compound and water. The reaction can be represented as follows:

C2H2O4+NH3NH2C(O)COOH+H2O\text{C}_2\text{H}_2\text{O}_4 + \text{NH}_3 \rightarrow \text{NH}_2\text{C(O)COOH} + \text{H}_2\text{O} C2​H2​O4​+NH3​→NH2​C(O)COOH+H2​O

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of this compound derivatives through thermal, photochemical, electrochemical, or photoelectrochemical means. This process generates carbamoyl radicals, which can further react to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Research

Oxamic acid has been identified as a potential inhibitor of lactate dehydrogenase (LDH) in Plasmodium falciparum, the causative agent of malaria. A study developed an automated synthetic strategy to create libraries of this compound derivatives to screen for lead inhibitors against pfLDH. Among 167 synthesized compounds, some exhibited promising inhibitory effects with IC50 values as low as 9.41 µM against resistant strains of the parasite . This suggests that this compound derivatives could serve as a foundation for developing new antimalarial drugs.

Cancer Research

The role of this compound in cancer research is tied to its ability to inhibit LDH, which is often overexpressed in cancer cells due to the Warburg effect—a metabolic shift that favors glycolysis over oxidative phosphorylation. By inhibiting LDH activity, this compound can potentially reverse this effect, thereby reducing tumor cell proliferation . Recent studies have shown that this compound can enhance the efficacy of existing treatments by targeting this metabolic pathway. For example, its combination with daptomycin (DAP) demonstrated improved outcomes against resistant strains of Streptococcus mitis/oralis in vitro, indicating its potential as an adjuvant therapy .

Synthesis of Carbamoyl Radicals

This compound serves as a precursor for generating carbamoyl radicals through oxidative decarboxylation. This process can be mediated by various methods, including thermal and photocatalytic techniques. The generated radicals can then add to unsaturated systems, leading to the formation of important amide compounds . This application is significant for synthetic organic chemistry, facilitating the development of new materials and pharmaceuticals.

Toxicology Studies

In toxicological research, this compound has been used to study the effects of gallium compounds on cellular processes. For instance, it was involved in investigations assessing gallium's distribution in bladder tissues during infections caused by E. coli, providing insights into potential antimicrobial therapies . The findings highlight this compound's utility in understanding the pharmacokinetics and dynamics of metal-based drugs.

Lipid Lowering Effects

This compound derivatives have also been explored for their lipid-lowering properties. In animal models, certain compounds demonstrated significant reductions in lipid levels without adverse cardiac effects, suggesting potential applications in treating hyperlipidemia . This aspect opens avenues for further research into cardiovascular health interventions.

Data Summary

Application AreaKey FindingsReference
Antimalarial ResearchInhibitory effects on pfLDH with IC50 values up to 9.41 µM against resistant strains
Cancer ResearchEnhances efficacy of treatments by inhibiting LDH; improves outcomes against resistant strains
SynthesisGenerates carbamoyl radicals for amide synthesis via oxidative decarboxylation
ToxicologyStudied gallium distribution in bladder tissues; insights into antimicrobial therapies
Lipid LoweringSignificant lipid reduction observed in animal models without cardiac side effects

Comparison with Similar Compounds

Lactate Dehydrogenase (LDH) Inhibitors

Oxamic acid derivatives are compared with other LDH inhibitors in terms of potency, isoform selectivity, and species specificity:

Compound Target IC₅₀/Kᵢ Selectivity Notes Reference
This compound (parent) hLDH5, pfLDH 0.4–10 mM Non-selective; inhibits human and Plasmodium isoforms
Compound 28 hLDH5 Kᵢ = 0.4 mM Benzyl-substituted oxamate; lowest Kᵢ among oxamic derivatives
Compound 21 pfLDH vs. mLDH 14 µM vs. 25 µM 2-fold selectivity for Plasmodium LDH over mammalian
6,6′-Dithiodinicotinic acid pfLDH, hLDH 6.6 mM, 4.6 mM Non-selective; disulphur-bridged pyridine scaffold

Key Findings :

  • This compound derivatives generally exhibit millimolar-range potency but poor isoform selectivity in humans.

Protein Tyrosine Phosphatase (PTP) Inhibitors

This compound’s role as a phosphate mimetic is contrasted with other carboxylic acid-based inhibitors:

Compound Target Mechanism Selectivity Notes Reference
2-(Oxalylamino)-Benzoic Acid (OBA) PTPs Combines this compound + aromatic ring 20x more potent than this compound alone
OMTS Mycobacterium PtpB Binds two this compound groups Distal this compound group enhances binding

Key Findings :

  • OBA’s this compound moiety synergizes with its aromatic ring to improve PTP inhibition compared to simpler carboxylic acids .
  • In OMTS, this compound groups occupy dual binding sites in Mycobacterium tuberculosis PtpB, demonstrating structural versatility in inhibitor design .

Structural Analogs in Metabolic Pathways

  • Pyruvic Acid: this compound’s structural mimicry of pyruvate allows it to disrupt LDH-mediated glycolysis. However, unlike pyruvate, it cannot be metabolized further, making it a metabolic dead-end inhibitor .
  • Dichloroacetamide Herbicides : Metabolized to this compound in plants and animals, these compounds highlight this compound’s role in detoxification pathways .

Critical Analysis of Selectivity and Limitations

  • Isoform Selectivity : Most this compound derivatives lack selectivity among human LDH isoforms (hLDH1, hLDH5, hLDH-C4), limiting therapeutic utility .

Biological Activity

Oxamic acid, a derivative of oxalic acid, has garnered significant attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various diseases.

Overview of this compound

This compound is primarily recognized for its role as an inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the glycolytic pathway. By inhibiting LDH, this compound alters metabolic processes, which can have profound effects on cellular energy production and growth.

Inhibition of Lactate Dehydrogenase (LDH)
this compound functions as a competitive inhibitor of LDH, specifically targeting different isoforms such as LDH-C4. Research has shown that this compound significantly reduces ATP levels and affects sperm motility in mice, indicating its potential use in fertility control and cancer treatment . The inhibition of LDH by this compound leads to decreased lactate production and altered glucose metabolism, which can slow down the growth rates of certain bacterial strains .

Antimicrobial Effects

This compound has demonstrated bactericidal activity against various strains of bacteria. In studies involving Streptococcus mitis/oralis, this compound was found to significantly reduce glucose utilization and lactate accumulation, indicating its effectiveness in altering metabolic pathways within bacterial cells .

Antitubercular Potential

Recent findings suggest that N-aryl this compound derivatives exhibit potent inhibition against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor essential for the bacterium's survival within host macrophages. These derivatives have shown IC50 values as low as 20 nM, highlighting their potential as therapeutic agents against tuberculosis .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundTargetIC50 (nM)Effect
N-Phenyl this compoundmPTPB20Antitubercular
N-Propyl OxamateLDH-C430Fertility Control
N-Ethyl OxamateLDH-C425Cancer Treatment

Case Study: Impact on Sperm Motility

A study assessed the effect of N-propyl oxamate on mouse sperm motility. Results indicated a significant reduction in motility and ATP levels, suggesting that LDH-C4 plays a critical role in sperm function . This finding opens avenues for exploring this compound derivatives in reproductive health.

Chemical Reactions Analysis

Oxidative Decarboxylation to Carbamoyl Radicals

Oxamic acids undergo single-electron oxidation to generate carbamoyl radicals (RNHCO- ), which participate in diverse C–H functionalization and coupling reactions . This process is mediated by oxidants like ammonium persulfate (APS) or hypervalent iodine reagents (e.g., BI-OAc) under thermal, photochemical, or electrochemical conditions .

Mechanistic Highlights :

  • Radical Initiation : Oxamic acid reacts with oxidants (e.g., S₂O₈²⁻) to form SO₄- ⁻, which abstracts an electron from the carboxyl group, yielding a carboxyl radical .

  • Decarboxylation : The carboxyl radical undergoes CO₂ loss, forming a carbamoyl radical (Scheme 1) .

  • Radical Trapping : Carbamoyl radicals add to heteroarenes (e.g., quinolines) or alkenes, followed by rearomatization to yield amides .

Example Reaction :

SubstrateConditionsProductYield (%)
Cyclohexylthis compound4-CzIPN (photocatalyst), BI-OAc, DCE, 452 nmCyclohexylamide80
Phenylthis compoundFe(Cp)₂, KBrO₃, 2-picolinic acidPhenylurethane87

Photocatalytic Decarboxylative Coupling

Visible-light photocatalysis enables metal-free decarboxylation of oxamic acids. The organic dye 4-CzIPN and hypervalent iodine reagents (e.g., BI-OAc) facilitate efficient radical generation under mild conditions .

Key Findings :

  • Substrate Scope : Aliphatic, aromatic, and chiral oxamic acids react with heteroarenes (e.g., phenanthrolines) to form amides without racemization .

  • Trapping Experiments : Carbamoyl radicals are trapped by TEMPO or alkynylsulfones, confirming their intermediacy (e.g., TEMPO–RNHCO adducts) .

Optimized Conditions :

text
Reagents: 1 mol% 4-CzIPN, 1.2 equiv BI-OAc Solvent: DCE/H₂O (1:1) Light: Blue LEDs (452 nm) Yield Range: 60–94%[4]

Iron-Catalyzed Oxidative Decarboxylation

Iron catalysts (e.g., Fe(Cp)₂) enable efficient decarboxylation using KBrO₃ as a terminal oxidant .

Conditions :

  • Catalyst: 2.5 mol% Fe(Cp)₂

  • Ligand: 5 mol% 2-picolinic acid

  • Oxidant: 2 equiv KBrO₃

  • Yield: Up to 92% for arylurethanes

Mechanism :

  • Fe(Cp)₂ and 2-picolinic acid form a coordination complex.

  • KBrO₃ oxidizes the complex, generating Fe(IV)=O species.

  • Fe(IV)=O abstracts an electron from this compound, forming a carbamoyl radical .

Synthetic Utility in Medicinal Chemistry

N-Aryl oxamic acids are synthesized via coupling aryl amines with methyl chlorooxoacetate, followed by hydrolysis. These derivatives serve as phosphotyrosine mimetics for enzyme inhibition .

Representative Compound :

  • N-Phenyl this compound : IC₅₀ = 0.8 µM against mPTPB .

This compound’s decarboxylative chemistry offers a sustainable platform for synthesizing amides, urethanes, and urea derivatives. Its compatibility with diverse reaction modalities (photochemical, electrochemical, catalytic) underscores its versatility in modern organic synthesis .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of oxamic acid when single crystals are unavailable?

this compound’s crystal structure can be resolved using powder X-ray diffraction (PXRD) combined with computational methods like PM7 semi-empirical calculations . These techniques confirm a monoclinic system (space group Cc) with unit cell parameters a = 9.4994(4) Å, b = 5.4380(2) Å, c = 6.8636(3) Å, and β = 107.149(2)°. Hydrogen bonding networks (O–H···O and N–H···O) stabilize the structure, validated against the Cambridge Structural Database .

Q. How can this compound be synthesized, and what characterization techniques validate its purity?

this compound is commonly synthesized via condensation of amines with oxalic acid derivatives. Key characterization includes:

  • FTIR to confirm amide and carboxylic functional groups.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Ion-exclusion chromatography (IEC) to detect polar impurities like oxalic acid or oxamide, which are challenging to separate via reversed-phase HPLC .

Q. What analytical challenges arise in quantifying this compound in pharmaceutical intermediates, and how are they addressed?

Due to its high polarity, this compound requires ion-exclusion chromatography (IEC) with mobile phases optimized for anion separation. Method validation should include spike-recovery tests and limits of detection (LOD) using standards. For example, IEC methods achieve baseline separation of this compound from oxalic acid in active pharmaceutical ingredients (APIs) .

Advanced Research Questions

Q. How do electrochemical advanced oxidation processes (EAOPs) mineralize this compound, and what factors influence degradation efficiency?

EAOPs like anodic oxidation with boron-doped diamond (BDD) electrodes and electro-Fenton (EF) rely on hydroxyl radicals (•OH) to break down this compound. Key findings:

  • AO-BDD-Fe²⁺-UVA achieves complete mineralization by photoactivating Fe(III) complexes, regenerating Fe²⁺ for sustained •OH production.
  • Optimal conditions: Low current density (10–20 mA/cm²) and Fe²⁺ concentrations (0.1–0.2 mM) to avoid Fe³⁺ accumulation, which inhibits degradation .

Q. How do solvent effects and computational modeling explain this compound’s UV-Vis spectral behavior?

this compound’s first π→π* transition (~210 nm) shows minimal solvent shift, while the second transition (~185 nm) red-shifts in polar solvents. CNDO/s computational models correlate these bands to electronic transitions involving the amide and carboxyl groups. Discrepancies in calculated vs. experimental oscillator strengths (f-numbers) highlight the need for solvent-specific corrections .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anticancer agents?

As an LDH-A inhibitor , this compound derivatives are designed to mimic pyruvate’s stereoelectronic profile, blocking lactate dehydrogenase’s active site. SAR optimization involves:

  • Introducing methyl or aryl groups to enhance binding affinity (e.g., N-methyl this compound, IC₅₀ = 0.19 nM for nuclear receptors).
  • In vitro assays measuring ROS induction, apoptosis, and cell cycle arrest (G2/M phase) in cancer lines .

Q. Why does this compound persist as a recalcitrant byproduct in degradation studies, and how is its stability assessed?

this compound’s stability arises from strong Fe(III) complexation, slowing •OH attack. Researchers track persistence using:

  • Total organic carbon (TOC) analysis to quantify mineralization (e.g., 51% TOC removal after 8 hours in AO-BDD).
  • Ion chromatography to monitor NH₄⁺/NO₃⁻ release, indicating nitrogenous breakdown .

Q. How does photoelectron spectroscopy (PES) elucidate this compound’s electronic structure compared to oxalic acid or oxamide?

PES reveals distinct ionization energies for this compound’s amide (11.24 eV) and carboxyl (13.5 eV) groups. Comparative studies with oxalic acid show inverted orbital energy ordering due to asymmetrical hydrogen bonding. Computational MO wavefunction analysis validates these trends .

Methodological Considerations

  • Experimental Design : When studying this compound’s degradation, include controls for Fe²⁺/Fe³⁺ redox cycling and UVA irradiation effects.
  • Data Contradictions : Discrepancies in solvent-shift behavior between this compound and esters (e.g., ethyl oxamate) may stem from ionization vs. hydrogen bonding .
  • Reproducibility : Document crystal synthesis conditions (solvent, temperature) to replicate PXRD results, as morphology affects diffraction quality .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxamic Acid
Reactant of Route 2
Oxamic Acid

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